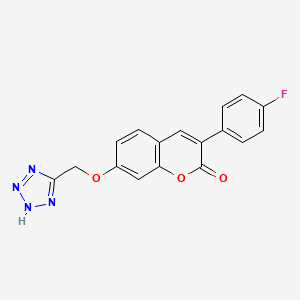![molecular formula C14H13N5O3S B11305449 2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11305449.png)
2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, which is a fundamental component of nucleic acids, and a methoxyphenyl group, which is often found in bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving formamide and other nitrogen-containing compounds.
Thioether Formation: The purine base is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the thioether with 2-methoxyphenylacetic acid under amide-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the purine base.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated purine derivatives.
Substitution: Various substituted phenylacetamides.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s purine base makes it a candidate for studies on nucleic acid interactions and enzyme inhibition.
Industry: It can be used in the synthesis of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is likely related to its ability to interact with nucleic acids and proteins. The purine base can form hydrogen bonds with nucleic acids, potentially inhibiting their function. The sulfanyl group may also interact with thiol-containing enzymes, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(2-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide may enhance its lipophilicity and membrane permeability, potentially increasing its bioavailability and efficacy in biological systems.
Propiedades
Fórmula molecular |
C14H13N5O3S |
|---|---|
Peso molecular |
331.35 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H13N5O3S/c1-22-9-5-3-2-4-8(9)17-10(20)6-23-14-18-12-11(13(21)19-14)15-7-16-12/h2-5,7H,6H2,1H3,(H,17,20)(H2,15,16,18,19,21) |
Clave InChI |
JVECGOHNGDFSPC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3-chlorobenzamide](/img/structure/B11305388.png)

![N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305395.png)

![6-ethyl-7-[(4-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11305405.png)
![5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B11305406.png)
![3,5-Dimethylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11305408.png)
![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B11305428.png)
![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11305431.png)
![N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B11305436.png)
![2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one](/img/structure/B11305441.png)

![N-(2,4-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11305446.png)
